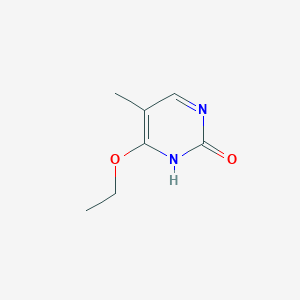

4-Ethylthymine

Descripción

The exact mass of the compound 4-Ethoxy-5-methylpyrimidin-2-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethylthymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylthymine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-ethoxy-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAWHRVAWZHIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909598 | |

| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-55-8 | |

| Record name | 4-Ethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of 4-Ethylthymine from Ethylating Agents

This guide provides a comprehensive overview of the chemical mechanisms underlying the formation of O4-ethylthymine (O4-EtT), a significant DNA adduct resulting from exposure to ethylating agents. We will delve into the types of ethylating agents, the specifics of their reaction with the thymine base in DNA, the biological consequences of this lesion, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on DNA damage, carcinogenesis, and chemotherapy.

Introduction: The Significance of DNA Ethylation

DNA, the blueprint of life, is under constant assault from a variety of endogenous and exogenous agents that can modify its chemical structure. Among these, alkylating agents are a prominent class of compounds capable of transferring alkyl groups to DNA bases.[1][2] This process, known as DNA alkylation, can lead to the formation of various DNA adducts, which, if not repaired, can result in mutations and cellular toxicity.[3] Ethylating agents, specifically, introduce an ethyl group to the DNA molecule and are found in various environmental sources, including tobacco smoke, and are also utilized as chemotherapeutic drugs.[4][5]

One of the critical lesions formed by ethylating agents is O4-ethylthymine (O4-EtT).[6] While other sites on DNA bases can be alkylated, the formation of adducts on exocyclic oxygen atoms, such as the O4 position of thymine, is particularly noteworthy due to its potent mutagenic potential.[7][8] Unlike some other DNA lesions, O4-EtT is often poorly repaired by cellular DNA repair mechanisms, leading to its persistence in tissues.[9][10] This persistence increases the likelihood of mispairing during DNA replication, primarily causing T→C transition mutations, which have been implicated in carcinogenesis.[6][11]

The Chemical Mechanism of O4-Ethylthymine Formation

The formation of O4-ethylthymine is a result of a nucleophilic attack by the oxygen atom at the C4 position of the thymine ring on an electrophilic ethyl group provided by an ethylating agent. The precise mechanism, whether it follows a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway, is largely dependent on the nature of the ethylating agent.[12][13]

SN1 vs. SN2 Reaction Pathways

-

SN1 Mechanism: Ethylating agents that react via an SN1 mechanism, such as N-ethyl-N-nitrosourea (ENU), first undergo a rate-limiting step to form a highly reactive ethyl carbonium ion (CH₃CH₂⁺).[12][14] This carbocation is a potent electrophile that can then be attacked by various nucleophilic sites on the DNA bases, including the O4-oxygen of thymine. SN1 reactions are characterized by their dependence only on the concentration of the alkylating agent and tend to favor reactions at oxygen atoms.[13][15]

-

SN2 Mechanism: In contrast, ethylating agents that follow an SN2 pathway, like diethyl sulfate (DES), involve a direct, single-step reaction where the nucleophile (O4 of thymine) attacks the ethyl group, and the leaving group departs simultaneously.[16][17] The rate of an SN2 reaction is dependent on the concentrations of both the ethylating agent and the nucleophilic site on the DNA.[17] These reactions are more sterically hindered and tend to favor alkylation at more accessible nitrogen atoms over oxygen atoms.[18]

The following diagram illustrates the generalized pathways for O4-ethylthymine formation.

Caption: SN1 and SN2 pathways for O4-ethylthymine formation.

Key Ethylating Agents

A variety of ethylating agents can induce the formation of O4-ethylthymine. These can be broadly categorized as follows:

| Ethylating Agent Class | Example(s) | Primary Mechanism | Context of Exposure |

| N-Nitroso Compounds | N-ethyl-N-nitrosourea (ENU), N-nitrosodiethylamine (NDEA) | SN1 | Environmental, dietary, tobacco smoke, endogenous metabolism[14][19][20][21] |

| Alkyl Sulfates | Diethyl sulfate (DES) | SN2 | Industrial chemicals[16] |

| Chemotherapeutic Agents | Nitrogen mustards, Nitrosoureas (e.g., Carmustine) | SN1/SN2 | Cancer treatment[1][2][5] |

Biological Consequences of O4-Ethylthymine Formation

The formation of O4-ethylthymine in DNA is a significant event with profound biological implications. The ethyl group at the O4 position disrupts the normal Watson-Crick base pairing between thymine and adenine.

Mutagenesis

During DNA replication, the presence of O4-ethylthymine can cause DNA polymerase to misincorporate a guanine (G) nucleotide opposite the lesion instead of adenine (A).[7][11] In subsequent rounds of replication, this G will pair with a cytosine (C), ultimately leading to a T:A to C:G transition mutation.[6][11] Studies have shown that O4-ethylthymine is highly mutagenic, with a significant frequency of inducing these specific transitions.[6][22]

Caption: Mutagenic pathway of O4-ethylthymine leading to a T:A to C:G transition.

Cytotoxicity and DNA Repair

While highly mutagenic, O4-ethylthymine is not considered a strongly cytotoxic lesion that completely blocks DNA replication in repair-proficient cells.[7] However, in cells deficient in certain DNA repair pathways, such as nucleotide excision repair (NER), these lesions can inhibit plasmid replication.[6] Human cells possess repair mechanisms to counteract the effects of such DNA adducts. The primary repair pathway for O4-alkylthymine is thought to be nucleotide excision repair, although some evidence suggests the existence of a specific repair protein distinct from O6-alkylguanine-DNA alkyltransferase (AGT).[9][23] The efficiency of this repair is crucial in determining the ultimate fate of the cell and the likelihood of mutation.

Experimental Methodologies for Studying O4-Ethylthymine

The study of O4-ethylthymine formation and its biological consequences relies on a range of sophisticated analytical and molecular biology techniques.

Detection and Quantification of O4-Ethylthymine

Several methods are employed to detect and quantify O4-ethylthymine in biological samples.

| Method | Principle | Sensitivity | Reference |

| Immunoassays (e.g., ELISA, RIA) | Utilizes monoclonal antibodies specific to O4-ethylthymidine. | High (attomole to femtomole range) | [24][25][26] |

| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling with ³²P, and separation by chromatography. | Very High | [4] |

| Mass Spectrometry (e.g., LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. | High, provides structural information | [27][28][29] |

Protocol: Immuno-Slot Blot Assay for O4-Ethylthymine Quantification

This protocol provides a general workflow for the quantification of O4-ethylthymine using an immuno-slot blot assay, a technique that has been successfully used to detect this adduct in human tissues.[24]

-

DNA Isolation and Hydrolysis:

-

Extract high-molecular-weight DNA from the tissue or cell sample using standard phenol-chloroform extraction or a commercial kit.

-

Enzymatically hydrolyze the DNA to individual deoxynucleosides using DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Application to Membrane:

-

Denature the hydrolyzed DNA samples by heating.

-

Apply the samples to a nitrocellulose or nylon membrane using a slot blot apparatus. This ensures a uniform application area.

-

-

Immunodetection:

-

Block the membrane with a non-specific protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary monoclonal antibody specific for O4-ethylthymidine.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Signal Detection and Quantification:

-

Add a chemiluminescent or colorimetric substrate for the enzyme on the secondary antibody.

-

Capture the signal using X-ray film or a digital imaging system.

-

Quantify the signal intensity and compare it to a standard curve generated with known amounts of O4-ethylthymidine to determine the amount of the adduct in the sample.

-

Caption: Workflow for Immuno-Slot Blot Assay of O4-Ethylthymine.

In Vitro Synthesis of O4-Ethylthymine-Containing Oligonucleotides

To study the specific effects of O4-ethylthymine on DNA replication and repair, it is often necessary to synthesize oligonucleotides containing this adduct at a defined position.[30][31]

Protocol: Solid-Phase Synthesis of O4-Ethylthymine Oligonucleotides

This method is adapted from established procedures for the solid-phase synthesis of modified oligonucleotides.[30]

-

Synthesis of O4-Ethylthymidine Phosphoramidite:

-

Prepare the O4-ethylthymidine monomer with a phosphoramidite group, which is necessary for its incorporation into the growing oligonucleotide chain.

-

-

Solid-Phase Oligonucleotide Synthesis:

-

Use a standard automated DNA synthesizer.

-

Employ a solid support (e.g., controlled pore glass) to which the first nucleotide is attached.

-

In the cycle where O4-ethylthymine is to be incorporated, use the prepared O4-ethylthymidine phosphoramidite instead of the standard thymidine phosphoramidite.

-

Continue the synthesis until the desired oligonucleotide length is achieved.

-

-

Deprotection and Cleavage:

-

Use a non-ammonia-based deprotection strategy to remove protecting groups from the bases and the phosphate backbone. A common method involves using a solution of ethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[30] This is crucial as ammonia can react with O4-ethylthymine to form 5-methylcytosine.[30]

-

Cleave the synthesized oligonucleotide from the solid support.

-

-

Purification:

-

Purify the full-length O4-ethylthymine-containing oligonucleotide from shorter, failed sequences using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Conclusion

The formation of O4-ethylthymine from the reaction of ethylating agents with DNA is a critical area of study in toxicology, carcinogenesis, and cancer therapy. Understanding the chemical mechanisms, the biological consequences, and the methods for detecting and analyzing this DNA adduct is essential for assessing the risks associated with exposure to ethylating agents and for developing more effective and less toxic chemotherapeutic strategies. The persistence of O4-ethylthymine and its high mutagenic potential underscore the importance of cellular DNA repair pathways in maintaining genomic integrity. Further research into the specific repair mechanisms for this lesion will provide valuable insights into cancer prevention and treatment.

References

- Role of nucleotide excision repair in processing of O4-alkylthymines in human cells. (1994-10-14). PubMed Central.

- Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. (2011-03-30). PubMed.

- Alkyl

- 12 Key Alkylating Agents Examples in Chemotherapy: Wh

- Site-specific gap-misrepair mutagenesis by O4-ethylthymine. PubMed.

- Chemotherapy. Wikipedia.

- Both O4-methylthymine and O4-ethylthymine Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. (1993-09). PubMed.

- A Human DNA Repair Activity Specific for O4-ethylthymine: Identification and Partial Characteriz

- Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA. PubMed.

- Alkyl

- Immunoanalytical detection of O4-ethylthymine in liver DNA of individuals with or without malignant tumors. (1989-01-01). PubMed.

- Full article: Alkylating agents and cancer therapy. (2007-10-01). Taylor & Francis Online.

- Mechanistic and Other Relevant Data. Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI.

- In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. PubMed Central.

- Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. (1993-09).

- Detection of O4-ethylthymine in human liver DNA. (1988). PubMed.

- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.

- DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P

- Clues to the non-carcinogenicity of certain N-Nitroso compounds: Role of alkylated DNA bases. (2018-01).

- The alkylation of 2′-deoxyguanosine and of thymidine with diazoalkanes.

- o4-Ethylthymine. PubChem.

- Evolutionary Origins of DNA Repair Pathways: Role of Oxygen Catastrophe in the Emergence of DNA Glycosylases. MDPI.

- Two types of nucleophilic substitutions – S N 1 and S N 2....

- Translesion synthesis of O4-alkylthymidine lesions in human cells. (2016-07-27). PubMed Central.

- Alkylation of DNA and carcinogenicity of N-nitroso compounds. (1980-09). PubMed.

- Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal.

- Mechanism of action of alkylating agents. A. Formation of...

- A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. PubMed Central.

- ANALYTICAL METHOD SUMMARIES. (2021-05-24). New Zealand Food Safety.

- Analytical Method Summaries.

- (PDF) Correspondence re: S. M. Bronstein et al. Efficient repair of O6- ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Res., 52: 2008-2011, 1992. (2015-08-06).

- Alkylating Agents. (2016-05-27). Oncohema Key.

- Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis. PubMed.

- In-vitro Replication Studies on O2-Methylthymidine and O4-Methylthymidine. PubMed Central.

- O4-Ethylthymidine. PubChem.

- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- SN1 SN2 E1 E2. BYJU'S.

- O4-Ethylthymine. Santa Cruz Biotechnology.

- III Analytical Methods. Ministry of the Environment, Government of Japan.

- 7.12: Comparison of SN1 and SN2 Reactions. (2020-05-30). Chemistry LibreTexts.

- Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). (1986-01).

Sources

- 1. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 2. int.livhospital.com [int.livhospital.com]

- 3. mdpi.com [mdpi.com]

- 4. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Role of nucleotide excision repair in processing of O4-alkylthymines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 16. Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A human DNA repair activity specific for O4-ethylthymine: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunoanalytical detection of O4-ethylthymine in liver DNA of individuals with or without malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 29. env.go.jp [env.go.jp]

- 30. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Mutagenic Potential of 4-Ethylthymine in Mammalian Cells: Mechanisms, Detection, and Implications

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylating agents represent a significant class of mutagens found in the environment, in certain therapeutics, and as byproducts of cellular metabolism.[1][2] These agents can form a variety of DNA adducts, with O-alkylation of nucleotide bases being particularly insidious due to their high mutagenic potential. Among these, O4-ethylthymine (4-ET) is a persistent and highly miscoding lesion that poses a significant threat to genomic integrity.[3][4] Unlike some other adducts, 4-ET is repaired inefficiently in mammalian cells, increasing the likelihood of its fixation as a permanent mutation.[4][5][6] This guide provides a comprehensive overview of the mutagenic mechanisms of 4-ET, details the state-of-the-art methodologies for its detection and characterization in mammalian cells, and discusses the implications for genetic toxicology and drug development. We will explore the causality behind experimental choices in key assays, providing field-proven insights for robust and reliable assessment of this potent mutagenic lesion.

The Genesis and Chemical Nature of 4-Ethylthymine

4-Ethylthymine is a DNA adduct formed when an ethyl group is attached to the O4 position of a thymine base. This modification is typically induced by SN1-type ethylating agents, such as N-ethyl-N-nitrosourea (ENU), which are potent mutagens used extensively in experimental genetics.[7] The addition of the ethyl group at this position fundamentally alters the hydrogen-bonding properties of the thymine base.

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-5-methyl-3,4-dihydro-1H-pyrimidin-2-one | [8] |

| Molecular Formula | C₇H₁₂N₂O₂ | [8] |

| Molecular Weight | 156.18 g/mol | [9] |

| CAS Number | 10557-55-8 | [9][10] |

| Significance | A potential carcinogenic DNA lesion | [10] |

The structural change from thymine to 4-Ethylthymine is depicted below. This seemingly minor alteration is the root of its mutagenic activity.

Caption: Mutagenic pathway of 4-Ethylthymine leading to a T:A to C:G transition.

Inefficient Cellular Repair

The persistence of a DNA lesion is a key determinant of its mutagenic potential. 4-Ethylthymine is particularly problematic because it is not efficiently repaired by the major DNA repair pathways in mammalian cells. [5]

-

O⁶-Alkylguanine-DNA Alkyltransferase (AGT): While AGT is highly effective at repairing O⁶-alkylguanine, it shows very little activity towards O⁴-alkylthymine adducts like 4-ET in human cells. [6]* Nucleotide Excision Repair (NER): The NER pathway, which typically handles bulky, helix-distorting lesions, is also largely ineffective at recognizing and removing 4-ET. [4][6]Studies have shown that the repair of O-ethylated thymines is slow and not significantly influenced by NER activity status. [4] This lack of efficient repair means the 4-ET lesion can persist in the DNA for long periods, increasing the probability that it will be present during DNA replication and cause a mutation. [3]

A Practical Guide to Assessing the Mutagenic Potential of 4-ET

A battery of tests is required to fully characterize the genotoxic profile of a compound suspected of forming 4-ET adducts. [11][12]The following assays provide a robust framework for evaluating different types of genetic damage, from primary DNA breaks to fixed gene mutations.

The Comet Assay: Detecting Primary DNA Damage

The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for quantifying DNA strand breaks in individual cells. [13][14]While 4-ET itself is not a strand break, the cellular attempts to repair it, or the replication stress it causes, can lead to the formation of transient breaks. This makes the Comet Assay a valuable first-tier screen for genotoxic activity. The alkaline version is most common as it detects both single and double-strand breaks. [14] Principle of Causality: Cells are embedded in agarose on a slide and then lysed, leaving behind DNA "nucleoids". [15]Electrophoresis under alkaline conditions causes the negatively charged DNA to migrate towards the anode. [16]Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail". The intensity of the tail relative to the head is proportional to the amount of DNA damage. [13]

-

Cell Preparation: Culture mammalian cells of interest (e.g., CHO, TK6) to exponential growth. Treat cells with the suspected ethylating agent at various concentrations for a defined period (e.g., 3-4 hours). Include a negative control (vehicle) and a positive control (e.g., H₂O₂).

-

Slide Preparation: Mix ~10,000 treated cells with low melting point (LMP) agarose (at 37°C) and immediately pipette onto a pre-coated slide. [13]Allow to solidify at 4°C.

-

Lysis: Immerse slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. [14][15]This step removes cell membranes and proteins, leaving the nucleoid.

-

DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. [15]5. Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. [13]All steps from lysis onward should be performed in the dark to prevent additional DNA damage.

-

Neutralization & Staining: Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I.

-

Visualization & Scoring: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. [13]A statistically significant, dose-dependent increase in tail moment indicates genotoxicity.

Caption: Standardized workflow for the Alkaline Comet Assay.

The In Vitro Micronucleus Assay: Assessing Chromosomal Damage

The micronucleus assay is a cornerstone of genotoxicity testing, recommended by OECD guideline 487. It detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. [17]A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during mitosis. [17] Principle of Causality: To ensure that only cells that have divided once are scored, an inhibitor of cytokinesis, Cytochalasin B (CytoB), is added to the culture. [18]This results in binucleated cells. The presence of micronuclei in these binucleated cells is a direct indicator that DNA damage present before mitosis was misrepaired or unrepaired, leading to chromosomal instability. [18]

-

Cell Culture and Treatment: Seed cells (e.g., human lymphocytes, HepG2) at an appropriate density. Treat with the test compound for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), or for a longer period (e.g., 24 hours) without S9.

-

Addition of Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (final concentration typically 3-6 µg/mL). [11][18]3. Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, leading to the formation of binucleated cells.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Gently resuspend the cell pellet in a warm hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm. [18]6. Fixation: Fix the cells using a freshly prepared cold fixative (e.g., methanol:acetic acid). Repeat the fixation step 2-3 times.

-

Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and allow them to air dry. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Scoring: Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. A compound is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells. [19]

The HPRT Assay: Quantifying Gene Mutation

The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a mammalian cell gene mutation test that detects forward mutations in the HPRT gene. [20][21]This assay is highly effective at detecting a wide range of mutagenic events, including the point mutations (T:A to C:G transitions) specifically caused by 4-ET. [21][22] Principle of Causality: The HPRT gene is located on the X-chromosome. [20]Its protein product is a key enzyme in the purine salvage pathway. Normal cells with functional HPRT can incorporate purine analogues like 6-thioguanine (6-TG) into their DNA, which is a lethal event. However, cells that have a mutation inactivating the HPRT gene cannot process 6-TG and will therefore survive and form colonies in its presence. [20][23]The number of surviving colonies is a direct measure of the mutation frequency.

-

Cell Treatment: Expose a suitable mammalian cell line (e.g., CHO, V79) to various concentrations of the test compound for a defined period (e.g., 3-5 hours), both with and without an S9 metabolic activation system. [21]2. Phenotypic Expression: Following treatment, wash the cells and culture them in normal growth medium for a period of 7-9 days. This "expression time" is critical to allow for the turnover of any pre-existing HPRT protein and mRNA and for the fixation of the DNA mutation through cell division. [23]3. Mutant Selection: After the expression period, plate a known number of cells in a medium containing the selective agent, 6-thioguanine (6-TG). Concurrently, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency (a measure of cytotoxicity). [23]4. Incubation and Colony Counting: Incubate the plates for 10-14 days to allow for colony formation.

-

Calculate Mutant Frequency: Count the colonies on both the selective and non-selective plates. The mutant frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells plated (as determined by the cloning efficiency). A dose-dependent and statistically significant increase in mutant frequency above the background level indicates a positive result. [23]

Summary and Implications

The formation of 4-Ethylthymine in DNA is a critical mutagenic event. Its propensity to cause T:A to C:G transitions, coupled with its resistance to cellular repair mechanisms, makes it a potent driver of genetic instability. For drug development and chemical safety assessment, a thorough understanding of a compound's potential to form such adducts is paramount.

The integrated testing strategy described herein—progressing from the detection of primary DNA damage (Comet Assay) to chromosomal aberrations (Micronucleus Assay) and finally to specific gene mutations (HPRT Assay)—provides a self-validating system for characterizing this risk. A positive result in these assays, particularly a pattern consistent with the known mechanism of 4-ET, serves as a strong warning of mutagenic potential, warranting further investigation and careful risk assessment.

| Assay | Genetic Endpoint Measured | Principle | Key Advantage for 4-ET Assessment |

| Comet Assay | DNA Single and Double-Strand Breaks | Electrophoretic migration of broken DNA from lysed single cells. [13] | High sensitivity for detecting primary genotoxic stress. |

| Micronucleus Assay | Chromosome Breaks (Clastogenicity) & Loss (Aneugenicity) | Visualization of chromosome fragments/whole chromosomes excluded from the nucleus after mitosis. [17] | Measures fixed chromosomal damage, a key event in carcinogenesis. |

| HPRT Assay | Forward Gene Mutations (Point mutations, small deletions) | Selection of cells with inactivating mutations in the HPRT gene using a toxic purine analogue. [20][24] | Directly detects the specific types of mutations (transitions) caused by 4-ET. |

References

-

Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

-

Mammalian cell HPRT gene mutation assay: test methods. PubMed. [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

Comet Assay Protocol. McGill University. [Link]

-

Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. National Institutes of Health (NIH). [Link]

-

HPRT Assay. Scantox. [Link]

-

Hprt mutation assays. Toxys. [Link]

-

Molecular Analysis of Mutations in the Human HPRT Gene. PubMed. [Link]

-

HPRT Gene Test. MB Biosciences. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Cancer Institute. [Link]

-

Both O4-methylthymine and O4-ethylthymine Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. PubMed. [Link]

-

Rodent Micronucleus Assay. Charles River Laboratories. [Link]

-

Micronucleus test. Wikipedia. [Link]

-

Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. ResearchGate. [Link]

-

Micronucleus Assay: The State of Art, and Future Directions. National Institutes of Health (NIH). [Link]

-

Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA. PubMed. [Link]

-

Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. National Institutes of Health (NIH). [Link]

-

Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. PubMed. [Link]

-

Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Oxford Academic. [Link]

-

Mutagenic damage to mammalian cells by therapeutic alkylating agents. PubMed. [Link]

-

A Human DNA Repair Activity Specific for O4-ethylthymine: Identification and Partial Characterization. PubMed. [Link]

-

Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. National Institutes of Health (NIH). [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]

-

o4-Ethylthymine. National Institutes of Health (NIH). [Link]

-

Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Oxford Academic. [Link]

-

Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. [Link]

-

Testing the Mutagenicity Potential of Chemicals. ClinMed International Library. [Link]

-

Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). ResearchGate. [Link]

-

O4-Ethylthymine. Pharmaffiliates. [Link]

-

The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. National Institutes of Health (NIH). [Link]

-

Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. PubMed. [Link]

-

An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX gene. PubMed. [Link]

-

Modulation of DNA methylation by one-carbon metabolism: a milestone for healthy aging. e-century.org. [Link]

Sources

- 1. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. o4-Ethylthymine | C7H12N2O2 | CID 102061458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. academic.oup.com [academic.oup.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Micronucleus test - Wikipedia [en.wikipedia.org]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. criver.com [criver.com]

- 20. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scantox.com [scantox.com]

- 22. clinmedjournals.org [clinmedjournals.org]

- 23. HPRT Gene Test — MB Biosciences [mbbiosciences.com]

- 24. Molecular Analysis of Mutations in the Human HPRT Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 4-Ethylthymine: Unraveling a Promutagenic DNA Adduct

An In-Depth Technical Guide

Introduction: The Expanding Landscape of DNA Alkylation Damage

In the mid-20th century, the field of chemical carcinogenesis was rapidly advancing, with a primary focus on how environmental and endogenous agents could covalently modify DNA, forming what are known as DNA adducts.[1][2][3] Early research was dominated by the study of guanine alkylation, particularly at the N7 and O6 positions.[1] The O6-alkylguanine adduct, in particular, was identified as a major promutagenic lesion, capable of causing G:C to A:T transition mutations by mispairing with thymine during DNA replication.[4] This established a powerful paradigm: alkylating agents, such as N-nitroso compounds found in certain foods and tobacco smoke, could initiate cancer by directly altering the genetic code.[5][6]

However, the story of DNA alkylation damage was far from complete. While guanine adducts explained many observed mutations, they did not account for all of them, specifically the T:A to C:G transitions that were also frequently observed after exposure to alkylating agents. This discrepancy pointed to the existence of other, unidentified promutagenic lesions. Scientists began to hypothesize that the oxygen atoms on pyrimidine bases, like thymine, could also be targets for alkylation. This guide delves into the pivotal early studies that led to the identification, synthesis, and characterization of 4-Ethylthymine (O4-EtdT), a critical and highly mutagenic DNA adduct.

Part 1: The Synthetic Challenge: Creating the Tools for Investigation

Before the biological significance of 4-Ethylthymine could be explored, researchers first had to create it. It was impossible to study a lesion's effect on DNA replication or its potential for repair without a pure, characterized source of the modified base and, crucially, the ability to place it at a specific location within a DNA strand.

Causality in Synthetic Strategy

The primary challenge in synthesizing oligonucleotides containing O4-alkylthymine was the lability of the O4-alkyl group itself. Standard solid-phase DNA synthesis protocols relied on harsh deprotection steps, typically using ammonia, to remove protecting groups from the other bases (A, G, and C).[7] However, ammonia was found to attack the O4-alkylthymine, converting it to 5-methylcytosine, thereby destroying the very lesion under investigation.[7]

This necessitated the development of novel synthetic strategies. The solution lay in using a milder set of base protecting groups that could be removed under non-ammoniacal conditions. Researchers adopted phenoxyacetyl groups for adenine and guanine, and the isobutyryl group for cytosine.[7] These groups could be efficiently removed using alkoxide ions, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol, which left the O4-ethyl group on thymine intact.[7]

Experimental Protocol: Solid-Phase Synthesis of an O4-Ethylthymine-Containing Oligonucleotide

The following protocol outlines the key steps adapted from early methodologies for incorporating O4-EtdT into a defined DNA sequence.

-

Monomer Preparation: Synthesize the O4-ethylthymidine phosphoramidite monomer. This involves the chemical ethylation of a protected thymidine precursor, followed by phosphitylation to create the reactive phosphoramidite building block required for DNA synthesis.

-

Solid-Phase Synthesis:

-

The synthesis is performed on a controlled-pore glass (CPG) solid support, starting with the desired 3'-terminal nucleoside.

-

The synthesis cycle consists of four steps: (i) Detritylation to deprotect the 5'-hydroxyl group, (ii) Coupling of the next phosphoramidite monomer (including the O4-EtdT monomer at the desired position), (iii) Capping of unreacted 5'-hydroxyl groups, and (iv) Oxidation of the phosphite triester to a more stable phosphate triester.

-

This cycle is repeated until the full-length oligonucleotide is assembled.

-

-

Deprotection and Cleavage:

-

The crucial step is to cleave the oligonucleotide from the CPG support and remove all base and phosphate protecting groups without affecting the O4-ethylthymine.

-

Instead of ammonia, a solution of ethanol and DBU is used.[7] This cleaves the phosphodiester protecting groups and the base protecting groups (phenoxyacetyl and isobutyryl) effectively.

-

-

Purification and Characterization:

-

The crude oligonucleotide product is purified, typically using High-Performance Liquid Chromatography (HPLC).

-

The final product's identity and purity are confirmed using techniques like enzymatic digestion followed by HPLC analysis of the resulting nucleosides, and mass spectrometry to verify the correct molecular weight.[8]

-

Caption: Workflow for O4-EtdT Oligonucleotide Synthesis.

Part 2: The Biological Consequence: Demonstrating Miscoding and Mutagenicity

With the ability to synthesize site-specifically modified DNA, researchers could directly test the biological consequences of 4-Ethylthymine. The central hypothesis was that the ethyl group at the O4 position would disrupt normal Watson-Crick base pairing, leading to errors during DNA replication.

The Miscoding Hypothesis

Structurally, the addition of an alkyl group at the O4 position of thymine alters its hydrogen bonding potential. It was proposed that O4-alkylthymine would physically and electronically resemble cytosine more than thymine, leading it to preferentially pair with guanine.[4] This mispairing, if not repaired before the next round of DNA replication, would result in a T to C transition mutation.

Caption: O4-EtdT mispairs with Guanine, mimicking a C:G pair.

Experimental Protocol: In Vitro Primer Extension Assay

This technique was instrumental in demonstrating the miscoding potential of O4-EtdT directly. It assesses which nucleotide a DNA polymerase preferentially inserts opposite the lesion.

-

Template-Primer Design: An oligonucleotide template containing a single, site-specific O4-EtdT is synthesized. A shorter, radiolabeled primer is annealed to this template, with its 3' end positioned just before the lesion.

-

Polymerase Reaction: The template-primer complex is incubated with a DNA polymerase and a mixture of all four deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).

-

Product Separation: The reaction is stopped, and the resulting DNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The gel is exposed to X-ray film (autoradiography).

-

If the polymerase stalls at the lesion, a band corresponding to the primer length will be prominent.

-

If the polymerase bypasses the lesion, longer bands will appear. By running separate reactions, each with only one of the four dNTPs, one can determine which base is preferentially incorporated opposite the O4-EtdT.

-

Self-Validation: A control template with a normal thymine at the same position is run in parallel. This ensures that the polymerase is active and correctly inserts adenine opposite the unmodified thymine.

-

Key Findings from Early Miscoding Studies

Early in vitro replication studies consistently showed that DNA polymerases preferentially inserted guanine (dGTP) opposite both O4-methylthymine and O4-ethylthymine.[9][10] The frequency of this misincorporation was significantly higher than the insertion of adenine, the correct base.[9] These results provided direct biochemical evidence that O4-EtdT is a highly promutagenic lesion that directly causes T→C transitions.[9][11]

| Lesion | Primary Miscoding Partner | Resulting Mutation | Relative Frequency (vs. correct pairing) |

| O4-Methylthymine (m4T) | Guanine (G) | T → C Transition | >10-fold more frequent than T:A pairing[9] |

| O4-Ethylthymine (e4T) | Guanine (G) | T → C Transition | ~2-fold higher than m4T; >10-fold vs T:A [9][11] |

| Unmodified Thymine (T) | Adenine (A) | None (Correct) | N/A |

Part 3: Detection in Biological Systems: From Theory to Reality

Demonstrating that O4-EtdT could cause mutations was a critical step, but the next question was whether this adduct actually formed in the DNA of living organisms exposed to ethylating agents and, if so, at what levels. The low abundance of these adducts required the development of highly sensitive detection methods.

Early Detection Methodology: Immunoassays

Before the widespread availability of ultrasensitive mass spectrometry, immunological methods were the state-of-the-art for detecting specific DNA adducts. These techniques relied on raising highly specific antibodies that could recognize and bind to the O4-ethylthymidine nucleoside.

Experimental Protocol: Immuno-Slot Blot Assay for O4-EtdT Quantification

This method allowed for the quantification of O4-EtdT in small amounts of DNA isolated from tissues or cells.[12]

-

DNA Isolation & Denaturation: Genomic DNA is extracted from the biological sample of interest (e.g., human liver tissue).[13] The DNA is then denatured to single strands, typically by heat, to expose the bases.

-

Immobilization: A known amount of the denatured DNA is applied to a nitrocellulose or nylon membrane using a slot-blot apparatus. This binds the DNA to the membrane in a defined shape.

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibody to the membrane surface.

-

Primary Antibody Incubation: The membrane is incubated with a solution containing a polyclonal or monoclonal antibody raised specifically against O4-EtdT.[14] This primary antibody binds only to the slots containing DNA with the target adduct.

-

Secondary Antibody & Detection: The membrane is washed to remove unbound primary antibody and then incubated with a secondary antibody. This secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

-

Signal Generation: A chemiluminescent or colorimetric substrate is added. The enzyme on the secondary antibody converts the substrate, generating a light or color signal proportional to the amount of O4-EtdT present.

-

Quantification: The signal intensity is measured using a densitometer or imager. A standard curve is generated using known amounts of DNA containing a synthesized O4-EtdT standard, allowing for precise quantification of the adduct level in the unknown samples.

Using such methods, researchers successfully detected O4-EtdT in the DNA of human liver tissue, providing the first direct evidence of its formation in humans due to environmental or endogenous exposure to ethylating agents.[13] Notably, these studies found significantly higher levels of O4-EtdT in malignant versus non-malignant tissues, suggesting a potential role in human carcinogenesis.[13]

Part 4: Early Insights into Cellular Defense: DNA Repair

The discovery of a potent promutagenic lesion immediately raises the question of cellular defense mechanisms. Do cells have a way to remove O4-EtdT and prevent the mutations it causes? Early studies investigated this by exposing cells to ethylating agents and measuring the persistence of the adduct over time.

It was found that O4-EtdT is a persistent lesion, meaning it is repaired slowly in mammalian tissues.[11] This persistence is a key factor in its mutagenicity; the longer the adduct remains in the DNA, the higher the probability that it will be present during DNA replication and cause a mutation.

Interestingly, the repair activity for O4-EtdT appeared distinct from the well-characterized O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), the protein responsible for repairing O6-alkylguanine.[12] While some AGT mutants showed an enhanced ability to repair O4-alkylthymine, the evidence suggested that other, potentially specific, repair pathways might be involved.[11][12] These early findings opened up a new avenue of research into the complex and varied ways cells protect their genomes from alkylation damage.[15]

Conclusion

The early studies on 4-Ethylthymine fundamentally shifted the understanding of DNA damage caused by alkylating agents. They moved the focus beyond guanine-centric models and established pyrimidine adducts as critical players in mutagenesis and carcinogenesis. The development of novel synthetic methods for creating O4-EtdT-containing oligonucleotides was the essential technological leap that enabled direct biochemical proof of its miscoding potential.[7][16] Subsequent development of sensitive immunological detection techniques confirmed its presence in human tissues, linking this specific molecular lesion to real-world exposures and human disease.[6][13] These foundational discoveries underscored the importance of O4-EtdT as a persistent and highly mutagenic DNA adduct, paving the way for decades of further research into its role in cancer etiology and the intricate DNA repair pathways that have evolved to combat it.

References

- Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. (2015). Vertex AI Search.

- Both O4-methylthymine and O4-ethylthymine Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. (1993). PubMed.

- Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. PNAS.

- Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. PMC - NIH.

- Detection of O4-ethylthymine in human liver DNA. (1988). PubMed.

- DNA Damage: Alkyl

- Historical Perspective on the DNA Damage Response. PMC - NIH.

- Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence.

- Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT).

- Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. (1990). PubMed.

- O(4)-methylthymine. DNAmod.

- A Human DNA Repair Activity Specific for O4-ethylthymine: Identification and Partial Characteriz

- a human DNA repair activity specific for O4-ethylthymine: identification and partial characteriz

- A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. PMC - NIH.

- The first evidence of alkylation of DNA by environmental chemicals was. Semantic Scholar.

- Evolutionary analysis indicates that DNA alkylation damage is a byproduct of cytosine DNA methyltransferase activity. PMC - NIH.

- Alkyl

- Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. (2011). PubMed.

- Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA. PubMed.

- Analysis of Novel DNA Adducts Derived

- DNA adducts – Knowledge and References. Taylor & Francis.

Sources

- 1. escholarship.org [escholarship.org]

- 2. The first evidence of alkylation of DNA by environmental chemicals was | Semantic Scholar [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A human DNA repair activity specific for O4-ethylthymine: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of O4-ethylthymine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction and processing of promutagenic O4-ethylthymine lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Historical Perspective on the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Miscoding Potential of 4-Ethylthymine During DNA Replication

Abstract

O4-ethylthymine (4-EtT) is a mutagenic DNA adduct formed by the reaction of DNA with ethylating agents, which are prevalent environmental and endogenous carcinogens. This lesion is of significant concern due to its persistence in mammalian tissues and its profound impact on the fidelity of DNA replication.[1][2] Unlike many other DNA lesions, 4-EtT does not typically block DNA replication; instead, it frequently directs the misincorporation of guanine (G) instead of adenine (A), leading to T→C transition mutations.[2][3] This guide provides a comprehensive technical overview of the mechanisms underlying 4-EtT's miscoding potential, detailed protocols for its experimental investigation, and an analysis of the cellular polymerases involved in its bypass. This document is intended for researchers in molecular biology, toxicology, and drug development seeking to understand and investigate the mutagenic consequences of DNA alkylation.

Introduction: The Significance of O-Alkylated Thymine Adducts

DNA is under constant assault from both endogenous and environmental agents that can modify its chemical structure. Alkylating agents, such as N-nitroso compounds, are a major class of carcinogens that covalently attach alkyl groups to DNA bases. While guanine is a primary target, alkylation at the O4 position of thymine produces lesions like O4-methylthymine (O4-MeT) and O4-ethylthymine (4-EtT) that are highly mutagenic.[2][4][5]

These O-alkylthymine adducts are particularly insidious for two reasons:

-

Persistence: They are often repaired less efficiently by cellular DNA repair pathways compared to other lesions like O6-alkylguanine, leading to their accumulation in the genome.[2][6][7]

-

High Miscoding Potential: During DNA replication, the presence of an alkyl group at the O4 position alters the hydrogen-bonding face of the thymine base, promoting the formation of a stable, albeit incorrect, base pair with guanine.[3][8]

This guide will focus specifically on 4-EtT, detailing the structural basis of its mutagenicity and the biochemical methods used to quantify its effects on DNA replication fidelity.

The Molecular Mechanism of 4-Ethylthymine Miscoding

The primary mutagenic outcome of 4-EtT is a T→C transition.[3] This occurs because the ethyl group at the O4 position prevents the standard Watson-Crick hydrogen bonding with adenine. Instead, it promotes a stable "wobble" conformation that is structurally similar to a canonical Watson-Crick base pair, allowing it to be accepted by the active site of DNA polymerases.[8]

Several factors contribute to this mispairing:

-

Steric and Electronic Mimicry: The 4-EtT:G mispair adopts a conformation that is physically similar to a correct T:A or C:G pair.[8] DNA polymerase active sites select for nucleotide substrates based on the geometric shape and hydrogen-bonding patterns that complement the template.[9] The 4-EtT:G pair effectively mimics these features, evading the polymerase's proofreading functions.[8][9]

-

Lack of Major Helix Distortion: Unlike bulky, helix-distorting adducts, the 4-EtT:G pair does not significantly perturb the local DNA structure, which might otherwise trigger repair or stall replication.[8]

-

Favorable Kinetics: Studies have shown that DNA polymerases preferentially incorporate dGMP opposite 4-EtT.[2][3][10] Kinetic analyses demonstrate that the efficiency of inserting G opposite 4-EtT is often comparable to, or only slightly less than, inserting A opposite an unmodified T.[3][11]

The consequence of this misincorporation is that in the subsequent round of replication, the newly incorporated guanine will serve as a template for cytosine, completing the T→C transition mutation.

Caption: Mutagenic pathway of 4-Ethylthymine (4-EtT).

Experimental Methodologies for Studying 4-EtT Miscoding

To precisely quantify the miscoding potential and replication kinetics of 4-EtT, a site-specific approach is required. This involves synthesizing a DNA oligonucleotide containing a single, defined 4-EtT lesion and using it as a template in in vitro DNA replication assays.[3]

Synthesis of Oligonucleotides Containing Site-Specific 4-Ethylthymine

The foundational step for these assays is the chemical synthesis of a DNA template containing 4-EtT at a predetermined position. Standard phosphoramidite chemistry must be modified because the O4-ethyl group is labile and can be removed by the ammonia treatment typically used for deprotection.[12]

Specialized methods have been developed to overcome this challenge:

-

Modified Protecting Groups: Using base protecting groups like phenoxyacetyl (for A and G) and isobutyryl (for C) allows for milder deprotection conditions.[12]

-

Ammonia-Free Deprotection: Deprotection is achieved using alkoxide ions, such as a mixture of ethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which effectively removes the protecting groups without cleaving the O4-ethyl linkage.[12]

These methods enable the routine synthesis of high-purity oligonucleotides of various lengths containing a site-specific 4-EtT lesion, which are essential for subsequent biochemical assays.[12][13][14][15]

Primer Extension Assays: A Core Technique

The primer extension assay is the primary method for assessing how a DNA polymerase interacts with a lesion.[3][16][17] The assay involves a template strand (containing the 4-EtT), a shorter, complementary primer strand (often 5'-radiolabeled), a DNA polymerase, and a pool of deoxynucleoside triphosphates (dNTPs).[16][18][19]

Caption: General workflow for a primer extension assay.

Detailed Protocol: Steady-State Kinetic Analysis of Nucleotide Incorporation

This protocol is adapted from established methodologies for determining the kinetic parameters of nucleotide incorporation opposite a DNA lesion.[11][20] It allows for the calculation of the apparent Michaelis-Menten constants, Km(app) and Vmax, for each dNTP.

Materials:

-

Template-Primer: HPLC-purified template oligonucleotide containing a single 4-EtT and a 5'-radiolabeled ([32P]) primer annealed to it.

-

Enzyme: Purified DNA polymerase (e.g., human polymerase η, Klenow fragment of E. coli Pol I).

-

dNTPs: High-purity dATP, dGTP, dCTP, and dTTP stock solutions.

-

Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. Optimize for the specific polymerase.

-

Stop Solution: Formamide loading dye containing EDTA and tracking dyes (e.g., bromophenol blue, xylene cyanol).

-

Denaturing Polyacrylamide Gel (15-20%) and electrophoresis apparatus.

Procedure:

-

Reaction Setup: Prepare a master mix containing the annealed template-primer and reaction buffer. Aliquot into separate reaction tubes for each dNTP to be tested.

-

dNTP Titration: For each of the four dNTPs, prepare a series of dilutions to cover a range of concentrations (e.g., 0.1 to 100 µM).

-

Initiate Reaction: Add the appropriate dNTP dilution to each tube. Initiate the reaction by adding a pre-determined concentration of DNA polymerase. The enzyme concentration and reaction time should be optimized to ensure single-hit conditions (less than 20-25% of the primer is extended).

-

Incubation: Incubate reactions at the optimal temperature for the polymerase (e.g., 37°C) for a fixed time (e.g., 5-10 minutes).

-

Quench Reaction: Stop the reactions by adding an equal volume of Stop Solution.

-

Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then load onto a denaturing polyacrylamide gel.

-

Visualization & Quantification: After electrophoresis, expose the gel to a phosphor screen. Scan the screen and quantify the band intensities for the unextended primer (n) and the extended product (n+1) using appropriate software.

-

Data Analysis:

-

Calculate the velocity of the reaction (V) for each dNTP concentration as the percentage of product formed per unit time.

-

Plot V versus the dNTP concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km values.[20]

-

The incorporation efficiency or specificity constant is calculated as (kcat/Km) ≈ Vmax/Km.

-

The fidelity of incorporation is determined by comparing the efficiency of incorrect nucleotide incorporation (e.g., dGTP) to correct nucleotide incorporation (dATP): Fidelity = (Vmax/Km)correct / (Vmax/Km)incorrect.

-

Data Presentation and Interpretation

The kinetic parameters derived from primer extension assays provide a quantitative measure of the miscoding potential of 4-EtT.

Table 1: Representative Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite Thymine (T) vs. 4-Ethylthymine (4-EtT) by a Model DNA Polymerase.

| Template Base | Incoming dNTP | Vmax (relative) | Km (µM) | Efficiency (Vmax/Km) | Miscoding Frequency |

| T (Control) | dATP | 1.00 | 5.0 | 0.200 | - |

| dGTP | 0.001 | 500 | 0.000002 | 1 in 100,000 | |

| 4-EtT | dGTP | 0.85 | 10.0 | 0.085 | - |

| dATP | 0.10 | 50.0 | 0.002 | 1 in 42.5 |

Note: Data are hypothetical but representative of published findings.[3][11]

Interpretation of Results:

-

High Efficiency of dGTP Incorporation: The data clearly show that opposite 4-EtT, the efficiency of dGTP incorporation (0.085) is dramatically higher than for dATP (0.002).[3][6]

-

High Miscoding Frequency: The miscoding frequency, calculated as the ratio of incorrect to correct incorporation efficiencies, is extremely high. In this example, guanine is incorporated ~42 times more frequently than adenine opposite the lesion. Studies show this preference for G over A is at least 10-fold.[3]

-

Minimal Block to Replication: The Vmax for dGTP incorporation opposite 4-EtT is comparable to that of dATP opposite unmodified T, indicating that the lesion does not significantly block the polymerase, provided the "correct" incorrect nucleotide (dGTP) is available.[3]

Role of Translesion Synthesis (TLS) Polymerases

While high-fidelity replicative polymerases can be stalled by DNA damage, cells possess specialized translesion synthesis (TLS) polymerases to bypass such lesions and prevent replication fork collapse.[21][22] These polymerases have more open and flexible active sites, allowing them to accommodate distorted templates.[6][21]

Several TLS polymerases are implicated in the bypass of O-alkylthymine adducts:

-

Polymerase η (Eta): Human Pol η is particularly adept at bypassing a wide range of lesions.[6][23] Studies have shown that Pol η can efficiently and accurately bypass UV-induced thymine dimers but is also capable of bypassing O4-alkyldT lesions.[6][7][23] It shows a strong tendency to misincorporate dGMP opposite these lesions, contributing to their mutagenic potential.[6][11]

-

Polymerase ζ (Zeta): Pol ζ often acts in a two-polymerase mechanism, extending from a nucleotide inserted opposite a lesion by another TLS polymerase like Pol η.[7][23] Depletion of Pol ζ in human cells has been shown to reduce the bypass efficiency of 4-EtT, highlighting its role in completing the translesion synthesis process.[7]

-

Polymerase κ (Kappa): Pol κ can bypass smaller O4-alkyldT lesions like O4-MeT and 4-EtT but is blocked by larger adducts.[6]

The choice of polymerase and the fidelity of the bypass process are critical determinants of whether the cell survives and whether a mutation is introduced into the genome.[7][21]

Conclusion and Future Directions

O4-ethylthymine is a potent premutagenic lesion that efficiently directs the misincorporation of guanine during DNA replication, leading to T→C transitions. Its ability to structurally mimic a standard base pair allows it to be processed by DNA polymerases, including specialized TLS enzymes, with high efficiency but low fidelity. The experimental framework described herein, centered on the synthesis of lesion-containing oligonucleotides and quantitative primer extension assays, provides a robust system for dissecting the molecular mechanisms of this process.

Future research should continue to explore the structural basis of polymerase-lesion interactions through X-ray crystallography and cryo-EM, further elucidate the interplay between different TLS polymerases in bypassing 4-EtT in a cellular context, and investigate the influence of local sequence context on miscoding fidelity. A deeper understanding of these mechanisms is critical for assessing the risks of environmental carcinogens and developing novel therapeutic strategies that exploit DNA damage and repair pathways.

References

-

Singer, B., & Spengler, S. J. (1993). Both O4-methylthymine and O4-ethylthymine Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919. [Link]

-

Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 19(13), 3641–3646. [Link]

-

Wang, P., Zhang, W., Wang, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(22), 10846–10854. [Link]

-

Wang, P., Zhang, W., Wang, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(22), 10846–10854. [Link]

-

Preston, B. D., Singer, B., & Loeb, L. A. (1986). Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. Proceedings of the National Academy of Sciences, 83(22), 8501-8505. [Link]

-

Preston, B. D., Singer, B., & Loeb, L. A. (1986). Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8501–8505. [Link]

-

Choi, J. Y., & Guengerich, F. P. (2013). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical research in toxicology, 26(9), 1372–1380. [Link]

-

Eritja, R., Fernandez-Forner, D., Palom, Y., & Pedroso, E. (1991). Synthesis of Oligonucleotides Containing 4-O-Ethylthymidine. Nucleosides and Nucleotides, 10(1-3), 623-624. [Link]

-

Li, B. F., Reese, C. B., & Swann, P. F. (1989). A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. Nucleic Acids Research, 17(11), 4061–4069. [Link]

-

Scharer, O. D. (2009). DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions. Environmental and Molecular Mutagenesis, 50(5), 335-343. [Link]

-

Pauly, G. T., & Mosbaugh, D. W. (1989). Site-specific gap-misrepair mutagenesis by O4-ethylthymine. Carcinogenesis, 10(11), 2059-2065. [Link]

-

Wang, P., Zhang, W., & Wang, Y. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research, 44(20), 9728–9736. [Link]

-

Malik, C. K., & Lior-Hoffmann, L. (2013). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current protocols in chemical biology, 5(4), 271–290. [Link]

-

Voigt, J. M., & Topal, M. D. (1990). Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). Journal of Biological Chemistry, 265(12), 6882-6887. [Link]

-

Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. ResearchGate. [Link]

-

Singer, B., & Spengler, S. J. (1993). Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. ResearchGate. [Link]

-

Swann, P. F. (1990). Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. Mutation Research, 233(1-2), 81-94. [Link]

-

Saffhill, R. (1985). In vitro miscoding of alkylthymines with DNA and RNA polymerases. Chemical-Biological Interactions, 53(1-2), 121-130. [Link]

-

Schlicker, A., & Scharer, O. D. (2014). DNA Polymerases η and ζ Combine to Bypass O2-[4-(3-Pyridyl)-4-oxobutyl]thymine, a DNA Adduct Formed from Tobacco Carcinogens. The Journal of biological chemistry, 289(45), 31284–31293. [Link]

-

Zhang, Y., Yuan, F., Wu, X., & Wang, Z. (2000). Preferential Incorporation of G Opposite Template T by the Low-Fidelity Human DNA Polymerase ι. Molecular and Cellular Biology, 20(19), 7099-7108. [Link]

-

Choi, J. Y., & Guengerich, F. P. (2006). Kinetic Analysis of Base Pairing Preference for Nucleotide Incorporation Opposite Template Pyrimidines by Human DNA Polymerase ι. Journal of Biological Chemistry, 281(32), 22605-22615. [Link]

-

Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor protocols, 2013(2), 195–197. [Link]

-

Masutani, C., Kusumoto, R., Iwai, S., & Hanaoka, F. (2000). Mechanisms of accurate translesion synthesis by human DNA polymerase η. The EMBO journal, 19(12), 3100–3109. [Link]

-

Gardner, A. F., & Jack, W. E. (1999). Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase. The Journal of biological chemistry, 274(39), 27763–27771. [Link]

-

Journal of DNA And RNA Research. (n.d.). Primer Extension Assay. Open Access Pub. [Link]

-

Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols. [Link]

-

Shomu's Biology. (2013, February 11). Translesion DNA synthesis [Video]. YouTube. [Link]

-

Singer, B., Spengler, S. J., Fraenkel-Conrat, H., & Kuśmierek, J. T. (1986). O4-Methyl, -Ethyl, or -Isopropyl Substituents on Thymidine in Poly(dA-dT) All Lead to Transitions upon Replication. Proceedings of the National Academy of Sciences of the United States of America, 83(1), 28-32. [Link]

-

Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1988). A Human DNA Repair Activity Specific for O4-ethylthymine: Identification and Partial Characterization. Cancer Research, 48(5), 1124-1128. [Link]

-

Warren, J. J., & Beese, L. S. (2009). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences of the United States of America, 106(23), 9221–9226. [Link]

-

Kingsland, A., & Maibaum, L. (2018). DNA Base Pair Mismatches Induce Structural Changes and Alter the Free-Energy Landscape of Base Flip. The journal of physical chemistry. B, 122(51), 12251–12259. [Link]

Sources

- 1. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. openaccesspub.org [openaccesspub.org]

- 18. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 19. scispace.com [scispace.com]

- 20. Preferential Incorporation of G Opposite Template T by the Low-Fidelity Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Mechanisms of accurate translesion synthesis by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Interaction of DNA Polymerases with 4-Ethylthymine Lesions

<An In-depth Technical Guide

Abstract